7-Bromo-2-(1H-indol-5-yl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C15H9BrN2O |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
7-bromo-2-(1H-indol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H9BrN2O/c16-11-2-1-3-13-14(11)19-15(18-13)10-4-5-12-9(8-10)6-7-17-12/h1-8,17H |
InChI Key |
OSKICBIOZHKNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzo[d]oxazole Derivatives
Substituents on the benzo[d]oxazole core significantly influence biological activity. Key findings from derivatives include:
- 5-Methyl Derivatives : Methyl groups at position 5 enhance anti-proliferative activity, likely due to improved hydrophobic interactions and reduced steric hindrance compared to bulkier substituents .
- 5-Chloro Derivatives : Chlorine’s electronegativity may disrupt electron distribution, reducing binding efficiency .
- This combination is hypothesized to improve target engagement compared to simpler derivatives .
Comparison with Other Heterocyclic Systems
Benzo[d]oxazole vs. Benzo[d]thiazole
- Electronic Properties: Benzo[d]oxazole’s oxygen atom creates a more electron-deficient ring than benzo[d]thiazole (with sulfur), affecting charge-transfer interactions. For example, phenoxazine-based oxazole derivatives (e.g., BOX) exhibit smaller singlet-triplet energy gaps (ΔEST < 0.1 eV) and shorter thermally activated delayed fluorescence (TADF) lifetimes (<1 μs) compared to thiazole analogs, suggesting distinct electronic applications .
- Biological Activity : Oxazole derivatives generally show superior anti-proliferative activity over thiazoles, attributed to oxygen’s hydrogen-bond acceptor capacity .
Benzo[d]oxazole vs. Benzimidazole
- Structural Differences: Benzimidazole contains two nitrogen atoms in the fused ring, enabling stronger hydrogen-bond donor activity, whereas benzo[d]oxazole’s oxygen acts primarily as an acceptor.
- Solubility : Brominated benzimidazoles (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit moderate solubility in organic solvents, similar to brominated oxazoles, but their increased polarity may reduce cell permeability .
Role of the Indole Moiety
Indole-containing analogs, such as 5-Bromo-1-(phenylmethyl)-1H-indazole, demonstrate enhanced pharmacological profiles due to indole’s ability to engage with aromatic residues in enzyme active sites . In the target compound, the indole group at position 2 is expected to:
- Facilitate π-π stacking with tyrosine or tryptophan residues.
- Act as a hydrogen-bond donor via the N-H group.
- Improve metabolic stability compared to non-aromatic substituents .
Physicochemical Properties
Q & A
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) to reference compounds (e.g., verapamil). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
